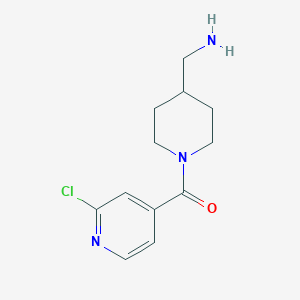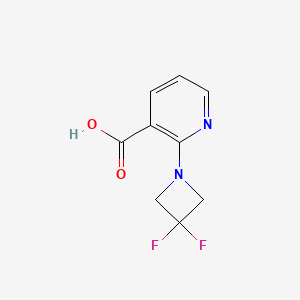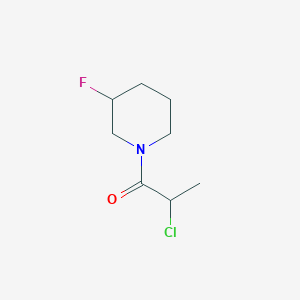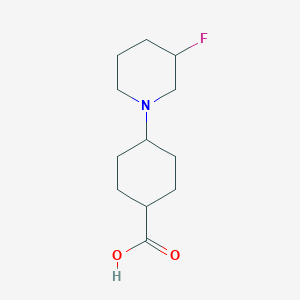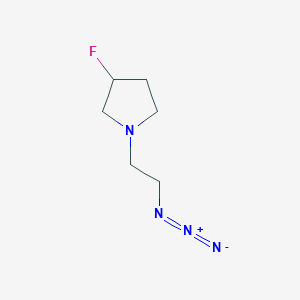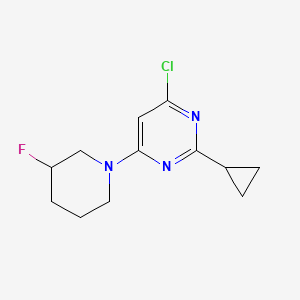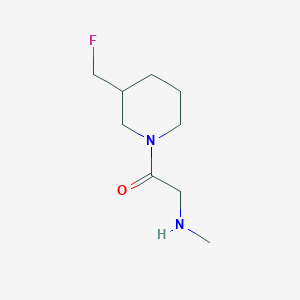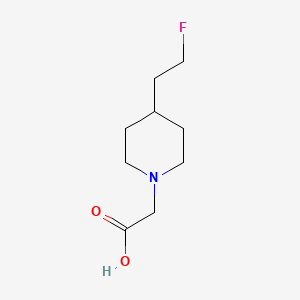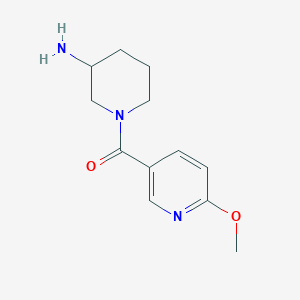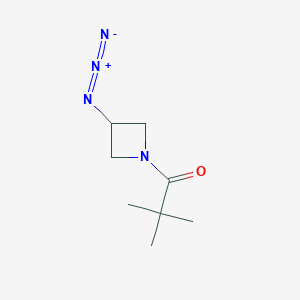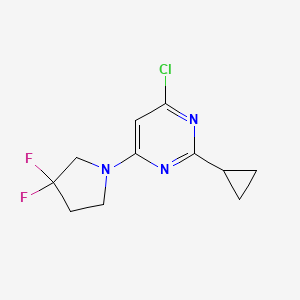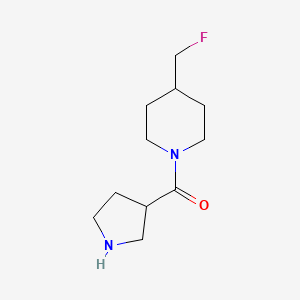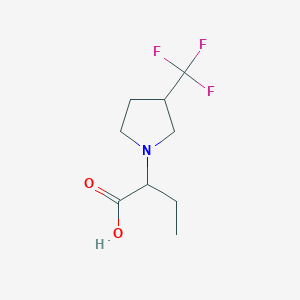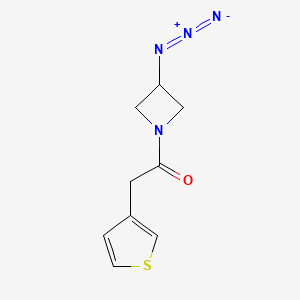![molecular formula C10H11N3O B1476538 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1134802-36-0](/img/structure/B1476538.png)
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Overview
Description
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to other pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .
Biochemical Pathways
Similar compounds have been found to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been found to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Biochemical Analysis
Biochemical Properties
3-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to act as a modulator of enzyme activity, influencing the catalytic functions of enzymes involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound has been found to bind to certain proteins, altering their conformation and function. This binding can affect protein-protein interactions, signal transduction pathways, and cellular responses. The nature of these interactions is often determined by the structural compatibility between the compound and the target biomolecule, as well as the presence of specific binding sites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-AKT signaling pathway, which is involved in cell growth, proliferation, and survival . By interacting with key components of this pathway, this compound can alter the downstream effects, leading to changes in cellular behavior.
Furthermore, this compound can impact gene expression by binding to transcription factors or other regulatory proteins. This binding can either enhance or repress the transcription of specific genes, thereby influencing cellular processes such as differentiation, apoptosis, and immune responses . The effects on cellular metabolism are also notable, as this compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes, receptors, and nucleic acids. The binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme and the context of the reaction .
For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt signaling pathways and cellular processes that rely on kinase activity . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Changes in gene expression are also a result of the molecular interactions of this compound. By binding to transcription factors or other regulatory proteins, this compound can influence the transcriptional machinery, leading to alterations in the expression of specific genes . These changes can have downstream effects on cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The stability of this compound is influenced by environmental conditions, including temperature, pH, and the presence of other reactive species . Degradation products can also form over time, potentially altering the compound’s biological activity and effects on cells .
Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis . These effects are often dose-dependent and can vary based on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can have therapeutic effects, such as modulating enzyme activity, altering gene expression, and influencing cellular processes . At higher doses, toxic or adverse effects may be observed, including cytotoxicity, organ damage, and systemic toxicity .
Threshold effects have been identified in studies, where a specific dosage range produces optimal therapeutic outcomes without significant adverse effects . Beyond this threshold, the risk of toxicity increases, highlighting the importance of dose optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with distinct biological activities . The interactions with these enzymes can influence the overall metabolic profile and the pharmacokinetics of the compound .
Additionally, this compound can affect metabolic pathways by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . These effects can lead to changes in energy production, biosynthesis, and cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters that recognize its structure . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
The distribution of this compound within tissues is also determined by its affinity for specific binding sites and its ability to cross biological membranes . These factors can affect the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of specific localization signals .
The activity of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and interactomes . Understanding the localization patterns of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopropylmethyl ketone in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry.
Scientific Research Applications
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group often show enhanced stability and unique pharmacokinetic properties.
Uniqueness
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific combination of the imidazo[4,5-b]pyridine core and the cyclopropylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-12-8-2-1-5-11-9(8)13(10)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGPWKLHRXHIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


